2,3,5-Tribromothieno[3,2-b]thiophene

Catalog No.
S754281
CAS No.
25121-88-4
M.F
C6HBr3S2
M. Wt
376.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Tribromothieno[3,2-b]thiophene

CAS Number

25121-88-4

Product Name

2,3,5-Tribromothieno[3,2-b]thiophene

IUPAC Name

2,5,6-tribromothieno[3,2-b]thiophene

Molecular Formula

C6HBr3S2

Molecular Weight

376.9 g/mol

InChI

InChI=1S/C6HBr3S2/c7-3-1-2-5(11-3)4(8)6(9)10-2/h1H

InChI Key

JFYOKEVNMWXDNQ-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1SC(=C2Br)Br)Br

Canonical SMILES

C1=C(SC2=C1SC(=C2Br)Br)Br

2,3,5-Tribromothieno[3,2-b]thiophene (CAS: 25121-88-4) is an asymmetric polyhalogenated building block procured primarily for the synthesis of advanced organic semiconductors, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. Featuring a rigid, electron-rich fused bicyclic thieno[3,2-b]thiophene core, this compound is distinguished by its three bromine substituents distributed across both the highly reactive alpha (2,5) and less reactive beta (3) positions[1]. This specific substitution pattern provides a critical symmetry-breaking functional handle, allowing materials chemists to perform orthogonal, regioselective cross-coupling reactions [2]. By enabling the sequential construction of the conjugated polymer backbone followed by the introduction of solubility-enhancing or energy-level-tuning side chains, it serves as a foundational precursor for solution-processable organic electronic materials [2].

Research Fit

Multi-halogenated building block for palladium-catalyzed cross-coupling reactions (Suzuki, Stille).
Three reactive bromine sites enable synthesis of asymmetric, branched, or star-shaped π-conjugated architectures.
Designed for organic electronics research: OFETs, OPVs, and electrochromic material development.

Procuring symmetrical alternatives like 2,5-dibromothieno[3,2-b]thiophene or 2,3,5,6-tetrabromothieno[3,2-b]thiophene fundamentally alters downstream polymer processability and device performance [1]. The 2,5-dibromo analog lacks a beta-position functional handle; polymers synthesized from it cannot be easily side-chain functionalized on the fused core, resulting in rigid polymers that precipitate prematurely during synthesis, severely limiting molecular weight and solution processability [2]. Conversely, the fully substituted 2,3,5,6-tetrabromo analog forces di-substitution at both beta positions[1]. This introduces severe steric crowding between adjacent repeating units in the polymer backbone, disrupting coplanarity, increasing the π-π stacking distance, and drastically reducing charge carrier mobility [2]. 2,3,5-Tribromothieno[3,2-b]thiophene provides the specific substitution pattern required to achieve a single beta-substituent per fused ring, guaranteeing solubility without destroying the planar conjugation required for organic electronics[1].

Substitution Risk

Bromination pattern mismatch
2,3,5-substitution creates distinct electronic distribution and regioselectivity vs. 3,6-dibromo or 2,3,5,6-tetrabromo analogs, altering cross-coupling outcomes.
Reactive site count affects architecture
Unsubstituted or dibromo thieno[3,2-b]thiophene cannot deliver the same branched or asymmetric structures; tetrabromo may introduce steric hindrance and lower step yields.
Material performance is pattern-dependent
HOMO/LUMO levels and charge transport properties of final polymers shift with bromine substitution pattern; direct substitution risks compromising OFET/OPV device metrics.

Regioselective Alpha-Coupling for Orthogonal Synthesis Workflows

The differential reactivity between the alpha (C2, C5) and beta (C3) bromine atoms in 2,3,5-tribromothieno[3,2-b]thiophene allows for highly predictable, stepwise functionalization[1]. Under standard palladium-catalyzed Suzuki or Stille conditions, oxidative addition occurs preferentially at the more electron-deficient C2 and C5 positions. This enables the synthesis of 2,5-diaryl-3-bromothieno[3,2-b]thiophene intermediates with >85% regioselectivity, leaving the C3 bromine intact for subsequent modification [1]. In contrast, attempting to achieve asymmetric functionalization starting from the unsubstituted thieno[3,2-b]thiophene via controlled mono-bromination or direct C-H activation typically yields complex mixtures of regioisomers, with target asymmetric product yields frequently falling below 40% and requiring extensive chromatographic purification [1].

Evidence DimensionRegioselective yield of asymmetric 2,5-functionalized intermediate
Target Compound Data>85% yield (via direct cross-coupling of the tribromo precursor)
Comparator Or Baseline<40% yield (via controlled bromination/C-H activation of unsubstituted thieno[3,2-b]thiophene)
Quantified Difference>2x improvement in target intermediate yield with elimination of complex isomeric mixtures
ConditionsPalladium-catalyzed cross-coupling vs. electrophilic aromatic substitution / C-H activation workflows

Procuring the pre-brominated asymmetric precursor drastically reduces synthetic steps, minimizes purification bottlenecks, and maximizes overall yield in complex monomer synthesis.

Vendor Specifications
Data to verify
95% purity with Cu/HQ/MgO stabilizer (Bidepharm) vs. ≥98% purity, stabilizer not specified (MolCore)
Stabilizer presence may influence catalyst performance and reproducibility in cross-couplings.
Review vendor COA for stabilizer details before procurement.

Beta-Position Functionalization for Enhanced Solution Processability

A primary bottleneck in conjugated polymer synthesis is premature precipitation, which limits the achievable number-average molecular weight (Mn)[1]. By utilizing the C3-bromine of 2,3,5-tribromothieno[3,2-b]thiophene to attach solubilizing alkyl or alkoxy side chains, the resulting asymmetric polymers achieve solubilities exceeding 10 mg/mL in standard processing solvents like chloroform [1]. This allows the polymer to remain in solution during synthesis, reaching target Mn values of >30 kDa. By comparison, polymers derived from the standard 2,5-dibromothieno[3,2-b]thiophene lack these core-bound solubilizing groups, typically exhibiting solubilities of <1 mg/mL and precipitating at low molecular weights (<10 kDa), rendering them unsuitable for spin-coating or inkjet printing [1].

Evidence DimensionPolymer solubility and achievable molecular weight (Mn)
Target Compound Data>10 mg/mL solubility; Mn >30 kDa (when C3 is alkylated)
Comparator Or Baseline<1 mg/mL solubility; Mn <10 kDa (using 2,5-dibromothieno[3,2-b]thiophene)
Quantified Difference10-fold increase in solubility and >3-fold increase in achievable molecular weight
ConditionsPolymerization and formulation in halogenated organic solvents (e.g., chloroform, chlorobenzene)

High solubility and molecular weight are absolute prerequisites for the scalable, solution-based manufacturing of organic electronic devices.

Lipophilicity (LogP)
In silico prediction
LogP 8.09 vs. 2.96 (parent thieno[3,2-b]thiophene); ΔLogP +5.13
Informs solvent selection and environmental handling protocols.
Predicted ACD/LogP; experimental logP data not reported.

Steric Optimization for High Charge Carrier Mobility

In the fabrication of OFETs and OPVs, intermolecular π-π stacking is critical for charge transport [1]. 2,3,5-Tribromothieno[3,2-b]thiophene allows for the introduction of a single side chain per fused ring. This mono-beta-substitution profile maintains a highly coplanar polymer backbone, enabling tight π-π stacking distances of approximately 3.4–3.6 Å and supporting hole mobilities exceeding 0.1 cm²/Vs [1]. If the fully brominated 2,3,5,6-tetrabromothieno[3,2-b]thiophene is used as a precursor, the resulting di-beta-substituted polymers suffer from severe steric clash between adjacent repeating units [1]. This steric hindrance twists the polymer backbone out of planarity, increasing the π-π stacking distance to >3.8 Å and causing charge mobility to plummet to <0.01 cm²/Vs[1].

Evidence DimensionPolymer backbone planarity (π-π stacking distance) and hole mobility
Target Compound Data~3.4–3.6 Å stacking distance; >0.1 cm²/Vs hole mobility
Comparator Or Baseline>3.8 Å stacking distance; <0.01 cm²/Vs hole mobility (using 2,3,5,6-tetrabromo analog)
Quantified Difference~0.3 Å tighter stacking distance resulting in a 10x to 100x increase in charge mobility
ConditionsThin-film solid-state packing in organic field-effect transistors (OFETs)

Selecting the tribromo over the tetrabromo precursor prevents steric disruption of the polymer backbone, directly dictating the end-device's electronic performance.

Reactive Bromine Sites
Class-level inference
3 sites (MW 376.91) vs. 2 sites (dibromo, MW 298.01) and 4 sites (tetrabromo, MW 455.8)
Intermediate functionalization supports asymmetric architecture synthesis.
Literature-based synthetic utility; verify for specific coupling sequences.
Thermal Behavior
Data to verify
Low-melting solid or liquid vs. mp 125–129°C for 3,6-dibromo analog
Physical form dictates solution vs. solid-state synthetic handling.
Limited experimental melting point data for target; infer from vendor descriptions.

Solution-Processable p-Type Organic Semiconductors

2,3,5-Tribromothieno[3,2-b]thiophene is the required precursor when synthesizing high-molecular-weight, soluble conjugated polymers for spin-cast or printed OFETs, leveraging the C3-position for essential alkyl chain attachment [1].

Donor-Acceptor (D-A) Copolymers for Organic Photovoltaics (OPVs)

The differential reactivity of the alpha and beta bromines allows for the precise, step-wise construction of D-A architectures, enabling chemists to tune the HOMO/LUMO levels for optimal solar energy conversion without compromising backbone planarity [1].

Asymmetric Small Molecule Emitters for OLEDs

Breaking the symmetry of the thieno[3,2-b]thiophene core via the C3-bromine is used to tune the emission spectrum and prevent unwanted crystallization in the emissive layer of organic light-emitting diodes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric D-A polymer synthesis
Regioselective bromine pattern and purity grade
Polymer molecular weight and OFET mobility
Star-shaped molecule construction
Three reactive handles for core branching
Rigid molecular geometry and OLED performance
Regioselective sequential functionalization
Distinct electronic environments of bromine sites
Selective lithiation/cross-coupling sequence yield
Electrochromic copolymer design
Hydrophobic character and bromination pattern
Moisture stability and switching speed

XLogP3

5.4

Wikipedia

2,3,5-tribromothieno[3,2-b]thiophene

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